molecular formula C13H19N3O4S3 B11255663 N,N-diethyl-3,5-dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole-4-sulfonamide

N,N-diethyl-3,5-dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B11255663
M. Wt: 377.5 g/mol
InChI Key: NQLVKCBKOFXVLN-UHFFFAOYSA-N
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Description

N,N-DIETHYL-3,5-DIMETHYL-1-(THIOPHENE-2-SULFONYL)-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both pyrazole and thiophene rings, suggests potential biological activity and industrial relevance.

Properties

Molecular Formula

C13H19N3O4S3

Molecular Weight

377.5 g/mol

IUPAC Name

N,N-diethyl-3,5-dimethyl-1-thiophen-2-ylsulfonylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H19N3O4S3/c1-5-15(6-2)23(19,20)13-10(3)14-16(11(13)4)22(17,18)12-8-7-9-21-12/h7-9H,5-6H2,1-4H3

InChI Key

NQLVKCBKOFXVLN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=CS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-3,5-DIMETHYL-1-(THIOPHENE-2-SULFONYL)-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable diketone, the pyrazole ring can be formed through a cyclization reaction with hydrazine.

    Thiophene Substitution: The thiophene ring can be introduced via a substitution reaction, often using thiophene-2-sulfonyl chloride.

    N,N-Diethylation: The final step involves the alkylation of the nitrogen atoms with diethyl groups, typically using diethyl sulfate or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-3,5-DIMETHYL-1-(THIOPHENE-2-SULFONYL)-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the sulfonyl and thiophene moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, N,N-DIETHYL-3,5-DIMETHYL-1-(THIOPHENE-2-SULFONYL)-1H-PYRAZOLE-4-SULFONAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties due to its sulfonamide moiety. It could be used in the development of new pharmaceuticals or as a lead compound in drug discovery.

Industry

Industrially, the compound might find applications in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-3,5-DIMETHYL-1-(THIOPHENE-2-SULFONYL)-1H-PYRAZOLE-4-SULFONAMIDE would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Thiophene-2-sulfonamide: A compound with a similar thiophene-sulfonyl structure.

Uniqueness

N,N-DIETHYL-3,5-DIMETHYL-1-(THIOPHENE-2-SULFONYL)-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of pyrazole and thiophene rings, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

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